Cas no 203663-15-4 (N-(Piperidin-4-yl)benzenesulfonamide)

N-(Piperidin-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a piperidine moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structure combines a benzenesulfonamide group with a piperidin-4-yl amine, offering potential for selective binding to biological targets. This compound is particularly valuable in the synthesis of protease inhibitors, receptor modulators, and other pharmacologically active molecules. Its rigid yet flexible scaffold allows for structural modifications, enhancing its utility in lead optimization. High purity and well-defined reactivity further contribute to its reliability in research and development applications. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
N-(Piperidin-4-yl)benzenesulfonamide structure
203663-15-4 structure
商品名:N-(Piperidin-4-yl)benzenesulfonamide
CAS番号:203663-15-4
MF:C11H16N2O2S
メガワット:240.32194
MDL:MFCD07365347
CID:1027651
PubChem ID:4778282

N-(Piperidin-4-yl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-(Piperidin-4-yl)benzenesulfonamide
    • N-(Piperidin-4-yl)benzenesulfomide
    • N-PIPERIDIN-4-YLBENZENESULFONAMIDE
    • N-Piperidin-4-ylbenzenesulfonamide hydrochloride
    • SCHEMBL1795055
    • MFCD07365347
    • N-(4-PIPERIDINYL)BENZENESULFONAMIDE
    • Z203884186
    • CS-0213062
    • DTXSID00406508
    • G19259
    • Benzenesulfonamide, N-4-piperidinyl-
    • BS-21885
    • AKOS000263925
    • STK500834
    • EN300-25381
    • SB43447
    • 203663-15-4
    • A879675
    • MDL: MFCD07365347
    • インチ: InChI=1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2
    • InChIKey: GQWDFANHJGRRSL-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2

計算された属性

  • せいみつぶんしりょう: 240.09324893g/mol
  • どういたいしつりょう: 240.09324893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 66.6Ų

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 157-159 °C
  • ふってん: 394.2±52.0 °C at 760 mmHg
  • フラッシュポイント: 192.2±30.7 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

N-(Piperidin-4-yl)benzenesulfonamide セキュリティ情報

N-(Piperidin-4-yl)benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25381-0.5g
N-(piperidin-4-yl)benzenesulfonamide
203663-15-4 95%
0.5g
$164.0 2024-06-19
Enamine
EN300-25381-5.0g
N-(piperidin-4-yl)benzenesulfonamide
203663-15-4 95%
5.0g
$610.0 2024-06-19
abcr
AB316686-250 mg
N-Piperidin-4-ylbenzenesulfonamide; 95%
203663-15-4
250mg
€169.50 2023-04-26
abcr
AB316686-1 g
N-Piperidin-4-ylbenzenesulfonamide; 95%
203663-15-4
1g
€382.00 2023-04-26
Fluorochem
211722-250mg
N-(Piperidin-4-yl)benzenesulfonamide
203663-15-4 95%
250mg
£94.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1283732-250mg
N-Piperidin-4-ylbenzenesulfonamide
203663-15-4 97%
250mg
¥1001 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1283732-5g
N-Piperidin-4-ylbenzenesulfonamide
203663-15-4 97%
5g
¥8021 2023-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N182609-5g
N-(Piperidin-4-yl)benzenesulfonamide
203663-15-4 97%
5g
¥5305.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
036895-500mg
N-Piperidin-4-ylbenzenesulfonamide hydrochloride
203663-15-4
500mg
3168CNY 2021-05-07
A2B Chem LLC
AB04878-5g
N-Piperidin-4-ylbenzenesulfonamide
203663-15-4 97%
5g
$662.00 2024-04-20

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N-(Piperidin-4-yl)benzenesulfonamideに関する追加情報

Professional Introduction to N-(Piperidin-4-yl)benzenesulfonamide (CAS No. 203663-15-4)

N-(Piperidin-4-yl)benzenesulfonamide (CAS No. 203663-15-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural framework, has been extensively studied for its potential applications in medicinal chemistry. The presence of both a piperidine ring and a benzenesulfonamide moiety makes it a versatile scaffold for designing novel therapeutic agents.

The< strong>Piperidin-4-yl group, a six-membered heterocyclic amine, is known for its ability to enhance the bioavailability and metabolic stability of drug molecules. Its incorporation into pharmaceutical compounds often improves solubility and binding affinity to biological targets. In contrast, the< strong>benzenesulfonamide moiety contributes to the compound's pharmacological properties by influencing its interactions with enzymes and receptors. This combination of functional groups has positioned N-(Piperidin-4-yl)benzenesulfonamide as a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-(Piperidin-4-yl)benzenesulfonamide and biological targets. Studies have shown that this compound exhibits notable binding affinity to certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, research has indicated that derivatives of this compound may have applications in the treatment of inflammatory diseases by targeting specific inflammatory pathways.

The synthesis of N-(Piperidin-4-yl)benzenesulfonamide involves a series of well-established organic reactions, including sulfonylation and nucleophilic substitution. The precision required in these synthetic steps underscores the importance of high-quality starting materials and controlled reaction conditions. Advances in synthetic methodologies have enabled the production of this compound with high purity and yield, making it more accessible for research purposes.

In vitro studies have been instrumental in evaluating the pharmacological profile of N-(Piperidin-4-yl)benzenesulfonamide. These studies have revealed interesting properties such as selective inhibition of certain enzymes and reduced toxicity profiles compared to existing therapeutic agents. The compound's ability to modulate biological pathways without significant side effects makes it an attractive option for further development.

The integration of N-(Piperidin-4-yl)benzenesulfonamide into drug development pipelines has been supported by collaborations between academic institutions and pharmaceutical companies. These partnerships have facilitated the translation of laboratory findings into clinical trials, where the compound's efficacy and safety can be rigorously tested. The ongoing research efforts highlight the compound's potential to address unmet medical needs in various therapeutic areas.

The future prospects for N-(Piperidin-4-yl)benzenesulfonamide are promising, with several ongoing studies aimed at optimizing its pharmacological properties and exploring new applications. Innovations in drug delivery systems may further enhance the compound's therapeutic potential by improving its bioavailability and targeted action. As research continues to uncover new insights into its mechanisms of action, N-(Piperidin-4-yl)benzenesulfonamide is poised to play a significant role in the development of next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:203663-15-4)N-(Piperidin-4-yl)benzenesulfonamide
A879675
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はかる:10g
価格 ($):1149.0